![molecular formula C14H16Cl2N2O2 B2609021 N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide CAS No. 1355933-29-7](/img/structure/B2609021.png)
N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide, also known as CPI-455, is a small molecule inhibitor of histone methyltransferase G9a. It has been studied for its potential use in cancer treatment and other diseases related to epigenetic dysregulation.
作用机制
N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide inhibits the activity of G9a, a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3. This methylation is associated with gene silencing and is involved in the regulation of various cellular processes, including cell differentiation and proliferation. By inhibiting G9a activity, N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide can induce the reactivation of silenced genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has been shown to induce the reactivation of silenced genes in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis. N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has also been shown to enhance the sensitivity of cancer cells to DNA-damaging agents and immune checkpoint inhibitors. In addition, N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has been shown to improve the cognitive function and reduce the neurodegeneration in animal models of Huntington's disease and fragile X syndrome.
实验室实验的优点和局限性
One of the advantages of N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide is its specificity for G9a, which reduces the potential off-target effects. N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the limitations of N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide is its low solubility in water, which may limit its use in certain experiments.
未来方向
For N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide research include the development of more potent and selective G9a inhibitors and the investigation of its potential use in other diseases.
合成方法
The synthesis of N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide involves a series of chemical reactions, including the reaction of 3,4-dichlorobenzonitrile with 2-bromo-1-(propan-2-yloxy)propane, followed by the reaction with N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid. The final product is obtained through the reaction with N-cyano-N-methyl-N-(3,4-dichlorophenyl)methylamine and triethylamine. The yield of the synthesis is approximately 10%.
科学研究应用
N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has been studied for its potential therapeutic use in various diseases related to epigenetic dysregulation, including cancer, Huntington's disease, and fragile X syndrome. In cancer, N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has been shown to inhibit the growth of cancer cells by blocking the activity of G9a, which is involved in the epigenetic regulation of gene expression. N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has also been studied for its potential use in combination with other drugs, such as DNA-damaging agents and immune checkpoint inhibitors, to enhance their therapeutic efficacy.
属性
IUPAC Name |
N-[cyano-(3,4-dichlorophenyl)methyl]-3-propan-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-9(2)20-6-5-14(19)18-13(8-17)10-3-4-11(15)12(16)7-10/h3-4,7,9,13H,5-6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJGEWXVCBZYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)NC(C#N)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

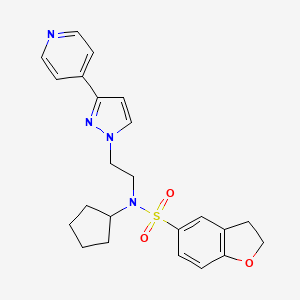
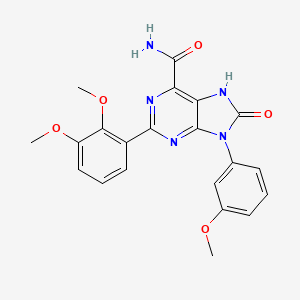
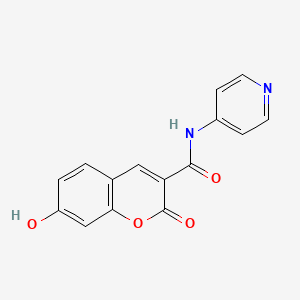
![2-[(4-Methylphenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one](/img/structure/B2608947.png)
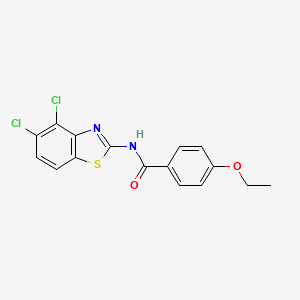
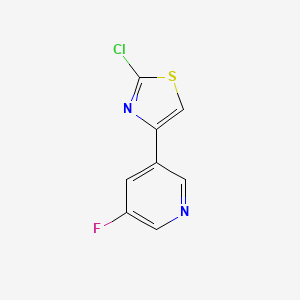
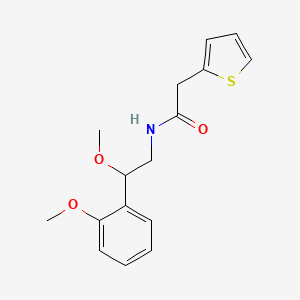
![N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide](/img/structure/B2608953.png)
![N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2608954.png)

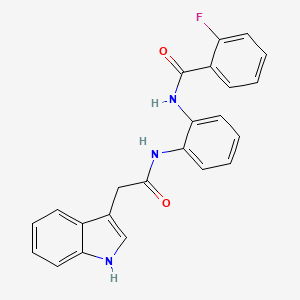
![Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2608959.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-bromo-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2608960.png)
![N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2608961.png)